N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes multiple methyl groups and a sulfonamide functional group. The presence of these groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are commonly employed techniques for the purification of the compound.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
- 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,3,5-TETRAMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both pyrazole and sulfonamide moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H25N5O2S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H25N5O2S/c1-8-20-12(4)14(10(2)17-20)9-18(6)23(21,22)15-11(3)16-19(7)13(15)5/h8-9H2,1-7H3 |
InChI Key |
GPWPCGPMASVAIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)S(=O)(=O)C2=C(N(N=C2C)C)C)C |
Origin of Product |
United States |
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